N-Butyl-N-methylsulfamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-Butyl-N-methylsulfamide is an organosulfur compound with the molecular formula C5H14N2O2S. It is a member of the sulfonamide family, characterized by the presence of a sulfonyl group attached to an amine group. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: N-Butyl-N-methylsulfamide can be synthesized through the reaction of N-methylsulfamide with butyl chloride in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions using similar reagents and conditions. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure consistency and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions: N-Butyl-N-methylsulfamide undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form sulfonic acids or sulfonyl chlorides.

Reduction: Reduction reactions can convert it to corresponding amines or thiols.

Substitution: Nucleophilic substitution reactions can replace the sulfonamide group with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products:

Oxidation: Sulfonic acids, sulfonyl chlorides.

Reduction: Amines, thiols.

Substitution: Various substituted sulfonamides.

Wissenschaftliche Forschungsanwendungen

Chemistry

- Reagent in Organic Synthesis : N-Butyl-N-methylsulfamide is utilized in the formation of sulfonamides and sulfonyl derivatives. It plays a pivotal role in synthesizing various organic compounds due to its ability to act as a nucleophile.

Biology

- Building Block for Pharmaceuticals : This compound serves as a precursor for synthesizing biologically active molecules, including pharmaceuticals and agrochemicals. Its derivatives are being explored for antimicrobial and anticancer activities .

Medicine

- Anticonvulsant Properties : Research indicates that sulfamide derivatives, including this compound, exhibit potential anticonvulsant activity. A related compound was found effective against various seizure types in preclinical studies, suggesting possible therapeutic applications for epilepsy .

Industry

- Production of Polymers and Dyes : this compound is also employed in the industrial synthesis of polymers and dyes, contributing to its versatility across different manufacturing processes.

Data Table: Applications Overview

| Application Area | Specific Uses | Notable Findings |

|---|---|---|

| Chemistry | Organic synthesis | Acts as a nucleophile in reactions |

| Biology | Precursor for drugs | Potential antimicrobial properties |

| Medicine | Anticonvulsant activity | Effective against multiple seizure types |

| Industry | Polymer and dye production | Used in large-scale industrial processes |

Case Study 1: Anticonvulsant Activity

A study evaluated the anticonvulsant properties of sulfamide derivatives, including this compound. The compound displayed significant efficacy in rodent models against chemically-induced seizures, indicating its potential for treating refractory epilepsy .

Case Study 2: Antimicrobial Efficacy

In vivo studies demonstrated that derivatives of this compound reduced bacterial loads in models infected with resistant strains like methicillin-resistant Staphylococcus aureus (MRSA). The treated groups showed a notable increase in survival rates compared to controls, highlighting its potential as an antimicrobial agent.

Wirkmechanismus

The mechanism of action of N-Butyl-N-methylsulfamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds and electrostatic interactions with these targets, leading to inhibition or activation of their biological functions. The exact pathways and molecular targets depend on the specific application and derivative of the compound.

Vergleich Mit ähnlichen Verbindungen

N-Butylsulfonamide: Similar structure but lacks the methyl group.

N-Methylsulfonamide: Similar structure but lacks the butyl group.

Sulfanilamide: A well-known sulfonamide used in medicine.

Uniqueness: N-Butyl-N-methylsulfamide is unique due to its specific combination of butyl and methyl groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound in both research and industry.

Biologische Aktivität

N-Butyl-N-methylsulfamide (BMS) is a sulfamide compound that has garnered interest due to its potential biological activities, particularly in pharmacology. This article provides a comprehensive overview of the biological activity of BMS, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

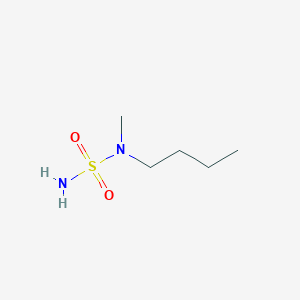

Chemical Structure and Properties

This compound is characterized by its sulfamide functional group, which consists of a sulfur atom bonded to two nitrogen atoms and a carbon chain. The general structure can be represented as follows:

This compound exhibits unique physicochemical properties that influence its biological activity, including solubility and stability.

Anticonvulsant Activity

One of the most notable pharmacological effects of BMS is its anticonvulsant activity. Research has shown that certain sulfamide derivatives exhibit significant anticonvulsant properties in various animal models. For example, a related compound demonstrated effectiveness against audiogenic, electrically-induced, and chemically-induced seizures by inhibiting voltage-gated sodium channels and N-type calcium channels .

Table 1: Anticonvulsant Activity of Sulfamide Compounds

| Compound | Model Tested | ED50 (mg/kg) | Mechanism of Action |

|---|---|---|---|

| JNJ-26489112 | Mouse MES Test | 123 | Na+ channel inhibition |

| This compound | Not directly tested but structurally related compounds show promise | - | K+ channel opener |

Inhibitory Effects on Bromodomains

BMS and its analogs have been investigated for their inhibitory effects on bromodomains, which are proteins involved in regulating gene expression. Some studies indicate that modifications to the sulfamide group can enhance the potency against various bromodomain-containing proteins . This suggests potential applications in treating diseases associated with aberrant gene expression.

The biological activity of BMS can be attributed to several mechanisms:

- Ion Channel Modulation : BMS has been shown to modulate ion channels, particularly sodium and calcium channels, which are crucial in neuronal excitability .

- Protein Interaction : Compounds with similar structures have demonstrated the ability to interact with bromodomains, suggesting that BMS may also influence protein-protein interactions within cellular pathways .

- Hydrophobic Interactions : The hydrophobic nature of the butyl group may enhance the compound's binding affinity to target proteins, thereby increasing its biological efficacy.

Case Studies and Research Findings

Several studies have explored the biological activity of BMS and related compounds:

- Anticonvulsant Studies : In one study, various sulfamide derivatives were evaluated for their anticonvulsant properties in rodent models. The results indicated that while some compounds were highly effective, others like this compound did not exhibit significant activity when directly tested .

- Bromodomain Inhibition : Research into structurally related compounds revealed that modifications to the sulfonamide group could enhance inhibitory effects on bromodomains, providing insights into potential therapeutic applications for diseases like cancer .

- Pharmacokinetics : Studies have also focused on the pharmacokinetic properties of sulfamides, indicating that these compounds can exhibit favorable absorption and distribution characteristics in vivo .

Eigenschaften

IUPAC Name |

1-[methyl(sulfamoyl)amino]butane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H14N2O2S/c1-3-4-5-7(2)10(6,8)9/h3-5H2,1-2H3,(H2,6,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJUCUXBDSOXPGI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(C)S(=O)(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H14N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.